molecular formula C11H10FN3O2 B1417316 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1094311-25-7

5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1417316
CAS No.: 1094311-25-7
M. Wt: 235.21 g/mol
InChI Key: CTEJTMZZDNJQII-UHFFFAOYSA-N
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Description

5-Ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based heterocyclic compound characterized by a carboxylic acid group at position 4, an ethyl substituent at position 5, and a 3-fluorophenyl group at position 1 of the triazole ring.

Properties

IUPAC Name

5-ethyl-1-(3-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEJTMZZDNJQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the triazole class, known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, including the ethyl group and the 3-fluorophenyl substituent, contribute to its reactivity and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has the following molecular characteristics:

PropertyValue
Molecular Formula C12H12FN3O2
Molecular Weight 233.24 g/mol
CAS Number 1094311-25-7
Chemical Structure Chemical Structure

The presence of a carboxylic acid functional group enhances its solubility and potential interactions with various biological systems.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds containing a 1,2,3-triazole scaffold can interact with enzymes and receptors involved in cancer progression. The specific compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: In Vitro Anticancer Activity

A study conducted on several triazole derivatives demonstrated that 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibited IC50 values ranging from 10 to 20 µM against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). These values indicate moderate potency compared to standard chemotherapeutic agents.

Enzyme Inhibition

The compound has also been assessed for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.

Table: Enzyme Inhibition Data

EnzymeIC50 (µM)Reference
AChE34.5
BuChE31.8

These results suggest that the compound may have potential applications in treating conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission.

The biological activity of 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be attributed to its ability to form non-covalent interactions with target proteins. The fluorine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The carboxylic acid group likely contributes to hydrogen bonding with active sites of enzymes or receptors.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other triazole derivatives:

Compound NameMolecular FormulaIC50 (µM) AChEIC50 (µM) BuChE
5-Ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acidC12H12FN3O234.531.8
5-Ethyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acidC12H12FN3O240.035.0
5-Ethyl-1-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acidC12H11F3N3O228.030.0

This table illustrates that while similar compounds exhibit varying degrees of enzyme inhibition, the presence of specific substituents significantly influences their biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural features and properties of analogous triazole-4-carboxylic acids:

Compound Name R1 (Position 1) R5 (Position 5) Key Findings Reference
5-Ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Target) 3-Fluorophenyl Ethyl Hypothetical: Ethyl may enhance lipophilicity; fluorine modulates electronics.
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl High activity against NCI-H522 lung cancer cells (GP = 68.09%) .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid Thiazol-2-yl Methyl Inhibited NCI-H522 cells by ~40% (GP = 62.47%); zwitterionic nature improves activity .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-Ethoxyphenyl Formyl Exhibits ring-chain tautomerism; cyclic hemiacetal form predominates (~80%) .
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methylphenyl Methyl Converted to carboxamide derivatives via thionyl chloride activation .

Key Observations:

Bulky substituents like ethyl (in the target compound) may improve lipophilicity but could introduce steric hindrance, affecting binding to biological targets.

Tautomerism and Stability :

  • Analogues with formyl groups (e.g., 1-(4-ethoxyphenyl)-5-formyl derivative) exhibit ring-chain tautomerism, influencing reactivity and stability .

Biological Activity Trends :

  • Carboxylic acids generally show lower antiproliferative activity compared to their amide derivatives, likely due to reduced membrane permeability .
  • Zwitterionic derivatives (e.g., thiazol-2-yl-substituted compounds) demonstrate improved activity, suggesting balanced solubility and target interaction .

Structural Analysis:

  • Crystallography: Software such as SHELXL is widely used for small-molecule refinement . For example, the crystal structure of 5-methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate was resolved using single-crystal X-ray diffraction (space group P-1) .

Preparation Methods

Reaction Scheme:

3-Fluoroaniline → (diazotization) → 3-Fluorophenyl azide
3-Fluorophenyl azide + Propiolic acid (or derivative) → (CuAAC, mild conditions) → 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

This method is favored for its high regioselectivity, mild conditions, and broad substrate scope, enabling efficient synthesis of the triazole ring with the desired substituents.

Alternative Synthetic Routes

Cycloaddition Followed by Functionalization

In some approaches, the synthesis begins with the formation of a 1,2,3-triazole core via cycloaddition, followed by functionalization:

  • Step 1: Synthesis of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives through cycloaddition of azides with alkynes bearing protected or functionalized carboxylic groups.
  • Step 2: Hydrolysis or amidation to introduce the free carboxylic acid group at the 4-position.

Sequential Synthesis via Azide and Alkyne Intermediates

Reaction Conditions and Catalysts

Method Reagents Catalyst Solvent Temperature Yield Notes
CuAAC 3-Fluorophenyl azide + Propiolic acid Copper(I) source (e.g., CuSO₄ + sodium ascorbate) Water/tert-butanol Room temperature to 60°C High (up to 82%) Regioselective, mild conditions
Cycloaddition + Hydrolysis Azide + Propiolic acid derivatives Copper catalyst Dichloromethane, ethanol Reflux Moderate to high Requires hydrolysis step for carboxylic acid
Sequential Azide-Alkyne Coupling Azide + Alkyne derivatives Copper(I) DMF or acetonitrile Room temperature Variable Allows for diverse substitutions

Functionalization and Derivatization

Post-cycloaddition modifications are often employed to introduce the carboxylic acid group:

Data Tables Summarizing Synthesis Parameters

Step Starting Material Reagents Conditions Product Yield Remarks
1 3-Fluoroaniline NaNO₂, HCl 0°C, diazotization 3-Fluorophenyl azide >90% Diazotization and azide formation
2 3-Fluorophenyl azide Propiolic acid derivatives CuSO₄ + sodium ascorbate, water/tert-butanol 5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid 75-82% Regioselective click reaction
3 Ester intermediates NaOH Reflux in methanol/water Carboxylic acid >85% Hydrolysis step

Research Findings and Optimization

Recent studies emphasize the efficiency of CuAAC in synthesizing 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, highlighting:

In particular, the use of water as a solvent and sodium ascorbate as a reducing agent has been shown to improve yields and environmental sustainability.

Q & A

Q. Advanced Validation :

  • SHELXL for refinement: Adjust thermal parameters and occupancy to resolve disorder .
  • ORTEP for visualization: Analyze anisotropic displacement ellipsoids to confirm molecular geometry .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing forces . Strategies include:

Multi-technique cross-validation :

  • Compare NMR (solution state) with X-ray (solid state). For example, crystallography may reveal a planar triazole ring, while NMR shows dynamic averaging of substituent orientations .

Computational modeling :

  • Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts or optimize geometries, reconciling discrepancies between experimental and theoretical data .

Variable-temperature NMR :

  • Identify conformational flexibility by observing signal coalescence at elevated temperatures .

High-resolution crystallography :

  • Employ synchrotron radiation (≤ 0.7 Å resolution) to detect subtle structural features missed in lower-resolution datasets .

Advanced: What strategies optimize the compound's solubility for in vitro bioactivity studies?

Methodological Answer:
Challenges : Low aqueous solubility (common in triazole-carboxylic acids due to planar aromatic systems) .
Optimization Strategies :

Salt formation : React with sodium/potassium hydroxide to generate water-soluble carboxylate salts.

Co-solvent systems : Use DMSO/PBS (≤10% v/v) or cyclodextrin inclusion complexes.

Prodrug derivatization : Synthesize methyl/ethyl esters (hydrolyzed in vivo) or amides (e.g., glycine conjugates) .

Structural modification : Introduce polar groups (e.g., -OH, -NH₂) at the 5-ethyl position while monitoring SAR .

Q. Validation :

  • Measure solubility via HPLC (shake-flask method) in pH 7.4 buffer.
  • Assess bioactivity in cell lines (e.g., NCI-H522 lung cancer) to confirm retained efficacy after modification .

Advanced: How does the electronic environment of the triazole ring influence the compound's acidity and bioactivity?

Methodological Answer:
Acidity Mechanism :

  • The triazole ring’s electron-withdrawing nature increases carboxylic acid acidity (pKa ~2.5–3.5 vs. ~4.7 for benzoic acid). This promotes zwitterionic forms in physiological pH, affecting cell permeability .
    Bioactivity Implications :
  • Ionization state : Zwitterions may reduce membrane penetration but enhance target binding (e.g., ionic interactions with kinase active sites) .
  • Substituent effects :
    • Electron-donating groups (e.g., -CH₃ at 5-ethyl position) decrease acidity, improving lipophilicity and CNS penetration.
    • Fluorophenyl groups enhance π-stacking with aromatic residues in enzymes (e.g., c-Met kinase) .

Q. Experimental Validation :

  • Potentiometric titration : Determine exact pKa values.
  • Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., c-Met), correlating electronic profiles with inhibitory activity (GP% values in cancer cell lines) .

Advanced: What are the key challenges in crystallizing this compound, and how are they addressed?

Methodological Answer:
Challenges :

  • Polymorphism : Multiple crystal forms due to flexible ethyl and fluorophenyl groups.
  • Twinned crystals : Common in triazole derivatives due to symmetry .

Q. Solutions :

Solvent screening : Use high-throughput crystallization trials (e.g., vapor diffusion with 96-well plates) in solvents like ethanol/water or acetonitrile.

Additive-driven crystallization : Introduce small amines (e.g., triethylamine) to stabilize carboxylate protonation states .

Cryocooling : Flash-freeze crystals in liquid N₂ to mitigate disorder during data collection .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
5-ethyl-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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